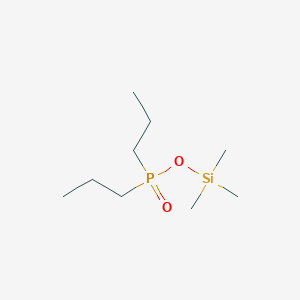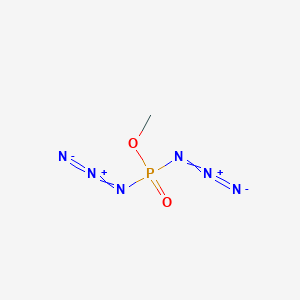
5-Methyl-2H-1,3-benzodithiol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2H-1,3-benzodithiol-2-one: is an organic compound characterized by a benzodithiol ring with a methyl group attached This compound is part of the broader class of benzodithioles, which are known for their unique sulfur-containing heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2H-1,3-benzodithiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzoic acid with methylating agents under controlled conditions to form the desired benzodithiol ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2H-1,3-benzodithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the benzodithiol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodithiol derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-2H-1,3-benzodithiol-2-one is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing heterocycles.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronic applications .
Wirkmechanismus
The mechanism by which 5-Methyl-2H-1,3-benzodithiol-2-one exerts its effects involves interactions with molecular targets through its sulfur-containing ring. These interactions can influence various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and reactivity .
Vergleich Mit ähnlichen Verbindungen
Methylisothiazolinone: Another sulfur-containing heterocycle with antimicrobial properties.
1,2-Benzisothiazol-3(2H)-one: Known for its use as a preservative and antimicrobial agent.
3H-1,2-Benzodithiol-3-one: Used in various chemical transformations and as a sulfur-transferring agent.
Uniqueness: 5-Methyl-2H-1,3-benzodithiol-2-one is unique due to its specific methyl substitution on the benzodithiol ring, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
54199-73-4 |
|---|---|
Molekularformel |
C8H6OS2 |
Molekulargewicht |
182.3 g/mol |
IUPAC-Name |
5-methyl-1,3-benzodithiol-2-one |
InChI |
InChI=1S/C8H6OS2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
InChI-Schlüssel |
OAKSUNSFPIGBTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)









![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)

